REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](O)[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:6]1[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2N(C(=N1)O)N=CN2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After removal of the volatiles
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a short plug column
|
Type
|
WASH
|
Details
|
eluting with 1:1 EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=2N1N=CN2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |